molecular formula C10H18O4 B610246 2,5,8,11-Tetraoxatetradec-13-yne CAS No. 89635-82-5

2,5,8,11-Tetraoxatetradec-13-yne

Cat. No. B610246
CAS RN: 89635-82-5
M. Wt: 202.25
InChI Key: TYHJQPGPBRVOJZ-UHFFFAOYSA-N
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Description

“2,5,8,11-Tetraoxatetradec-13-yne” is a chemical compound with the molecular formula C10H18O4 . It is used in various chemical reactions and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of “this compound” is determined by its molecular formula, C10H18O4 . More detailed information about its structure might be available in specialized chemical databases or literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 204.26 g/mol . It also has a computed XLogP3-AA value of 0.3, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 11 . More detailed information about its physical and chemical properties might be available in specialized chemical databases or literature .

Scientific Research Applications

  • Nonvolatile Memory Behaviors : Dioxatetraazapentacene derivatives, structurally related to "2,5,8,11-Tetraoxatetradec-13-yne", have been synthesized and demonstrated to exhibit bipolar resistive switching behavior, making them potential candidates for nonvolatile memory devices (Li et al., 2013).

  • Electromechanical Actuators : Tetra(2,3-thienylene), a compound structurally similar to "this compound", has been identified as a promising building block for single-molecule electromechanical actuators. The redox-induced dimensional changes in these compounds are significant for the development of polymeric actuators (Marsella et al., 2002).

  • Optoelectronic Applications : A study on 2,5,8,11-tetraalkenyl perylene bisimide derivatives, which are chemically related to "this compound", found potential applications in optoelectronics. These derivatives exhibit enhanced π-π stacking interaction, crucial for optoelectronic device performance (Zhang et al., 2016).

  • Click Chemistry for Glycoconjugation : The application of thiol-ene coupling, a click chemistry process, in carbohydrate chemistry offers potential for the synthesis of complex molecules including those structurally related to "this compound". This method is highly efficient and green, using visible light as a catalyst (Dondoni & Marra, 2012).

  • Surface Modification : Thiol-yne click chemistry has been used for the modification of alkyne-terminated monolayers on silicon surfaces, demonstrating the potential for creating highly efficient and diverse surface coatings. This process is related to the chemistry of compounds like "this compound" (Bhairamadgi et al., 2013).

Mechanism of Action

The mechanism of action of “2,5,8,11-Tetraoxatetradec-13-yne” is not specified in the search results. This information might be available in specialized chemical literature or databases .

properties

IUPAC Name

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-3-4-12-7-8-14-10-9-13-6-5-11-2/h1H,4-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHJQPGPBRVOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728762
Record name 2,5,8,11-Tetraoxatetradec-13-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89635-82-5
Record name 2,5,8,11-Tetraoxatetradec-13-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Proparyl-PEG4-methane
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